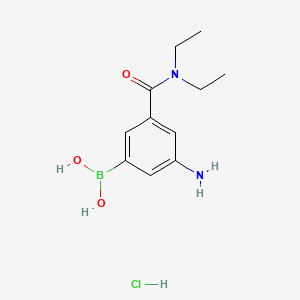

Acide (3-amino-5-(diéthylcarbamoyl)phényl)boronique chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Biology: Investigated for its potential as a reversible covalent inhibitor in enzyme studies.

Medicine: Explored for its role in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

Industry: Utilized in the production of polymers and materials with specific binding affinities.

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with cis-diol containing molecules such as nucleosides, catechols, saccharides, and glycoproteins .

Mode of Action

The compound interacts with its targets through a reversible covalent reaction . This interaction is pH-dependent. Under high pH conditions, the boronic acid moiety can form a covalent complex with the cis-diol group. When the pH environment becomes acidic, the complex dissociates into the original boronic acid and the cis-diol .

Biochemical Pathways

Boronic acids have been used in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . They have also been used in the development of synthetic ‘boron-lectins’ .

Result of Action

Boronic acids have been used for the selective detection of sulfur-containing metabolites in in vitro models .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The interaction of the boronic acid moiety with cis-diol groups is pH-dependent . Other factors that could influence the compound’s action, efficacy, and stability include temperature, the presence of other chemicals in the environment, and the specific characteristics of the target molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride typically involves the reaction of 3-amino-5-(diethylcarbamoyl)phenylboronic acid with hydrochloric acid. The process may include steps such as hydroboration, where a B-H bond is added over an alkene or alkyne to form the corresponding boronic acid .

Industrial Production Methods: Industrial production methods for this compound often utilize large-scale hydroboration reactions followed by purification steps such as flash column chromatography. The use of environmentally benign reagents and conditions is emphasized to ensure sustainability and safety in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to boronic esters or acids.

Reduction: Formation of boron-containing alcohols.

Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.

Major Products: The major products formed from these reactions include boronic esters, alcohols, and various substituted aromatic compounds .

Comparaison Avec Des Composés Similaires

- (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid

- 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid

- 3-Aminophenylboronic acid

Comparison: (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride stands out due to its unique combination of an amino group and a diethylcarbamoyl group, which enhances its reactivity and binding affinity compared to similar compounds. This makes it particularly useful in applications requiring high specificity and selectivity .

Activité Biologique

(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in cellular signaling and enzyme inhibition. The presence of the diethylcarbamoyl group enhances its solubility and stability in biological systems.

Targeting Cellular Pathways

(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride primarily interacts with cellular pathways involved in:

- Protein Interactions : The boronic acid moiety can reversibly bind to diol-containing molecules, influencing protein function and stability.

- Cellular Stress Responses : It has been shown to modulate endoplasmic reticulum (ER) stress pathways, which are critical in various diseases, including neurodegenerative disorders and cancer .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism involves:

- Inhibition of Cell Proliferation : The compound has demonstrated significant antiproliferative effects against several cancer cell lines. For instance, it was evaluated alongside standard antiandrogens like flutamide and bicalutamide, showing promising results in inhibiting prostate cancer cell growth .

- Mechanistic Studies : Research indicates that the compound may induce apoptosis through the activation of caspase pathways and modulation of apoptotic proteins, contributing to its effectiveness against cancer cells .

Neuroprotective Effects

The compound's ability to mitigate ER stress suggests potential neuroprotective properties. In models of neurodegeneration:

- Protection Against Neuronal Death : By inhibiting ER stress-induced apoptosis, (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride may protect neurons from damage associated with conditions like Alzheimer's disease .

Pharmacokinetics

The pharmacokinetic profile of (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride indicates:

- Bioavailability : Due to its lipophilic nature, it is expected to have good bioavailability, allowing effective cellular uptake.

- Metabolism : Further studies are required to elucidate its metabolic pathway and half-life in biological systems.

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Effects

In a comparative study involving various boronic acid derivatives, (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride exhibited superior activity against LAPC-4 prostate cancer cells compared to traditional treatments. The study highlighted the structural importance of the diethylcarbamoyl group in enhancing biological activity.

Propriétés

IUPAC Name |

[3-amino-5-(diethylcarbamoyl)phenyl]boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O3.ClH/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8;/h5-7,16-17H,3-4,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULUJZFVUNTJKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)N(CC)CC)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674324 |

Source

|

| Record name | [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957066-02-3 |

Source

|

| Record name | [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.